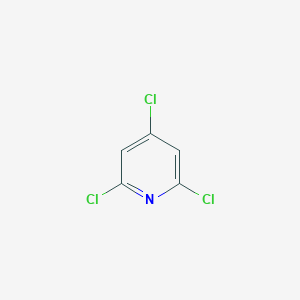

2,4,6-Trichloropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNNGKMAGDPVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166951 | |

| Record name | Pyridine, 2,4,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16063-69-7 | |

| Record name | 2,4,6-Trichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16063-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,4,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016063697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,4,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,4,6-Trichloropyridine from Pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,4,6-trichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries, starting from pyridine. The document details the prevalent multi-step synthesis, which offers superior yield and selectivity over direct chlorination. Experimental protocols, quantitative data, and process visualizations are provided to support research and development activities.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. Its reactivity, governed by the strategic placement of three chlorine atoms on the pyridine ring, allows for selective functionalization, making it a valuable precursor in drug discovery and development. While the direct chlorination of pyridine to obtain the 2,4,6-trichloro derivative is conceptually straightforward, it is often plagued by low selectivity and the formation of a complex mixture of chlorinated pyridines, rendering it unsuitable for efficient, large-scale production.

The more established and industrially viable route involves a three-step synthesis commencing with the chlorination of pyridine to 2,6-dichloropyridine, followed by N-oxidation, and subsequent chlorination to yield the desired this compound. This guide will focus on this efficient pathway, providing detailed experimental procedures and process logic.

The Preferred Synthetic Pathway: A Three-Step Approach

The synthesis of this compound from pyridine is most effectively achieved through the following three-stage process:

-

Gas-Phase Chlorination of Pyridine: Production of 2,6-dichloropyridine.

-

N-Oxidation: Conversion of 2,6-dichloropyridine to 2,6-dichloropyridine-N-oxide.

-

Deoxygenative Chlorination: Transformation of 2,6-dichloropyridine-N-oxide to this compound.

This multi-step approach allows for greater control over the reaction at each stage, leading to higher purity and overall yield of the final product.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloropyridine from Pyridine

The synthesis of 2,6-dichloropyridine is typically achieved through the high-temperature, gas-phase chlorination of pyridine. This method favors the formation of the 2- and 2,6-substituted products.

Methodology:

A mixture of pyridine vapor and chlorine gas is introduced into a reactor at elevated temperatures.[1] The reaction can be carried out under ultraviolet (UV) irradiation to promote the reaction.[2] Water can be used as a diluent to control the reaction and prevent tar formation.[2][3]

Illustrative Protocol:

-

A pyridine-water solution is vaporized to create a gaseous mixture.[1]

-

This vaporized mixture is then combined with chlorine gas and passed through a reactor heated to a temperature in the range of 250-400°C.[1]

-

The reaction can be initiated or enhanced by UV light.[2]

-

After the reaction, the product mixture is cooled, and the reaction solution is collected.[1]

-

The pH of the solution is adjusted to 9-11 to neutralize any acidic byproducts.[1]

-

The organic components are then separated, and 2,6-dichloropyridine is isolated by fractional distillation.[1]

| Parameter | Value/Condition | Reference |

| Reactants | Pyridine, Chlorine | [1] |

| Diluent | Water | [1][2][3] |

| Temperature | 250-400°C | [1] |

| Initiator | UV Irradiation (optional) | [2] |

| Work-up | Neutralization, Distillation | [1] |

Step 2: Synthesis of 2,6-Dichloropyridine-N-oxide

The second step involves the N-oxidation of 2,6-dichloropyridine. This is a critical step that activates the 4-position of the pyridine ring for subsequent chlorination. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).[4][5]

Methodology using Hydrogen Peroxide:

This method utilizes hydrogen peroxide in the presence of a catalyst, such as tungstic acid and sulfuric acid, to achieve N-oxidation.

Illustrative Protocol:

-

To a reaction vessel, add 2,6-dichloropyridine, dichloromethane, and a catalytic amount of an acid like trifluoroacetic acid.[5]

-

In the presence of a specific catalyst (e.g., molybdenum oxide or aluminum oxide), the mixture is heated to approximately 85°C.[5]

-

A 30% hydrogen peroxide solution is added dropwise to the reaction mixture over a period of 3-5 hours.[5]

-

After the addition is complete, the reaction is cooled to -5°C to precipitate the 2,6-dichloropyridine-N-oxide.[5]

-

The product is then separated for the next step.[5]

| Parameter | Value/Condition | Reference |

| Reactants | 2,6-Dichloropyridine, 30% Hydrogen Peroxide | [5] |

| Solvent | Trifluoroacetic Acid | [5] |

| Catalyst | Molybdic oxide or Aluminum oxide | [5] |

| Temperature | 85°C | [5] |

| Reaction Time | 3-5 hours | [5] |

Methodology using m-Chloroperoxybenzoic Acid (m-CPBA):

An alternative laboratory-scale method involves the use of m-CPBA in a suitable solvent.

Illustrative Protocol:

-

2,6-Dichloropyridine is dissolved in dichloromethane at 0-5°C.[4]

-

m-Chloroperoxybenzoic acid is added to the solution at 0°C.[4]

-

The reaction mixture is then stirred at 20-25°C for 24 hours.[4]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[4]

-

Upon completion, the solvent is removed under reduced pressure. Water is added to the residue, and the pH is adjusted, leading to the precipitation of byproducts.[4]

-

The aqueous solution containing the product is then concentrated to yield 2,6-dichloropyridine-N-oxide.[4]

Step 3: Synthesis of this compound

The final step is the deoxygenative chlorination of 2,6-dichloropyridine-N-oxide. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation.

Methodology:

The N-oxide intermediate is heated with an excess of phosphorus oxychloride, which acts as both the chlorinating agent and the solvent.

Illustrative Protocol:

-

A mixture of 2,6-dichloropyridine-N-oxide (e.g., 8.20 g, 0.050 mol) in phosphorus oxychloride (e.g., 25 mL) is refluxed for 4-6 hours.

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is then carefully poured onto crushed ice.

-

The aqueous mixture is extracted with a suitable organic solvent, such as petroleum ether (3 x 50 mL).

-

The combined organic phases are dried over anhydrous potassium carbonate (K₂CO₃), filtered, and concentrated in vacuo.

-

The crude product can be further purified by flash column chromatography using an eluent such as ethyl acetate/petroleum ether to yield pure this compound.

| Parameter | Value/Condition |

| Reactants | 2,6-Dichloropyridine-N-oxide, Phosphorus Oxychloride |

| Solvent | Phosphorus Oxychloride |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Work-up | Quenching with ice, Extraction, Drying, Concentration |

| Purification | Flash Column Chromatography |

Quantitative Data Summary

The following table summarizes the typical yields reported for the key steps in the synthesis of this compound.

| Reaction Step | Starting Material | Product | Reported Yield | Reference |

| N-Oxidation & Chlorination | 2,6-Dichloropyridine | This compound | >75% (overall) | [5] |

| Deoxygenative Chlorination | 2,6-Dichloropyridine-N-oxide | This compound | 85% | |

| N-Oxidation with m-CPBA | 2,6-Dichloropyridine | 2,6-Dichloropyridine-N-oxide | 90% | [4] |

Conclusion

The synthesis of this compound from pyridine is most effectively and efficiently achieved through a three-step process involving the initial formation of 2,6-dichloropyridine, followed by N-oxidation and subsequent deoxygenative chlorination. This pathway provides a high overall yield and purity of the final product, making it the preferred method for both laboratory and industrial-scale production. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents [patents.google.com]

- 2. US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine - Google Patents [patents.google.com]

- 3. JPH01308256A - Gas-phase chlorination of pyridine - Google Patents [patents.google.com]

- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 5. CN104892497A - Synthetic method of this compound - Google Patents [patents.google.com]

2,4,6-Trichloropyridine physical and chemical properties

An In-depth Technical Guide to 2,4,6-Trichloropyridine: Physical and Chemical Properties

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and reactivity of key chemical intermediates is paramount. This compound is a versatile chlorinated heterocyclic compound with significant applications in the synthesis of agrochemicals and pharmaceuticals.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and a visualization of its synthetic pathway and reactivity.

Physical and Chemical Properties

This compound presents as an off-white to yellow crystalline solid at room temperature.[1][2][3] It is sparingly soluble in water.[3] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₃N | [1][4][5][6] |

| Molecular Weight | 182.44 g/mol | [1][4][5][6] |

| CAS Number | 16063-69-7 | [1][4][5][6] |

| Melting Point | 30 - 37 °C | [1][4][7] |

| Boiling Point | 212.5 °C at 760 mmHg | [4][7] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Flash Point | >110 °C (>230 °F) - closed cup | [3][7] |

| Vapor Pressure | 0.3 ± 0.4 mmHg at 25 °C | [4] |

| Appearance | Off-white to white crystalline solid; Light yellow powder; Yellow to yellow-brown crystalline powder | [1][2][3][7] |

| Purity | ≥ 97%, >98.0%(GC) | [2] |

| Storage Conditions | 2 - 8°C | [1][3] |

| SMILES | Clc1cc(Cl)nc(Cl)c1 | |

| InChI | 1S/C5H2Cl3N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |

| InChI Key | FJNNGKMAGDPVIU-UHFFFAOYSA-N | [5] |

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the production of herbicides, insecticides, fungicides, and pharmaceuticals.[1] Its reactivity is characterized by the three chlorine substituents on the pyridine ring, which make it susceptible to nucleophilic substitution reactions.[7]

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing chlorine atoms, facilitates the displacement of the chloro groups by various nucleophiles. Research has shown that in multi-halogenated pyridines like this compound, nucleophilic attack often occurs preferentially at the 4-position.[7] However, the regioselectivity of these substitutions can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of other substituents on the ring.[7]

This compound is a key precursor for creating more complex molecules through carbon-halogen bond functionalization.[7] It can participate in various cross-coupling reactions, including:

-

Suzuki Coupling

-

Sonogashira Coupling

-

Heck Reaction

-

Buchwald-Hartwig Amination [7]

These reactions allow for the introduction of a wide range of functional groups, making this compound a versatile starting material for the synthesis of diverse chemical libraries for drug discovery and agrochemical research.[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from 2,6-dichloropyridine.[7][8] The first step is the N-oxidation of 2,6-dichloropyridine, followed by chlorination of the resulting N-oxide.[7][8]

Step 1: N-O Synthesis 2,6-dichloropyridine is reacted with hydrogen peroxide in trifluoroacetic acid as a solvent, in the presence of a catalyst such as molybdenum oxide or aluminum oxide.[8] The reaction is typically carried out at 85°C for 3 to 5 hours to yield 2,6-dichloropyridine N-oxide.[7][8]

Step 2: Chlorination The intermediate, 2,6-dichloropyridine N-oxide, is then reacted with phosphorus oxychloride (POCl₃) under reflux conditions for 4 to 6 hours.[7][8][9] Following the reaction, the excess POCl₃ is removed under reduced pressure. The residue is poured into crushed ice and extracted with an organic solvent like petroleum ether.[9][10] The combined organic phases are dried over anhydrous potassium carbonate (K₂CO₃), filtered, and concentrated.[9][10] The crude product can be purified by flash column chromatography to afford this compound as colorless needles.[9][10] This process boasts high selectivity and can achieve a product purity of over 98% with a total yield exceeding 75%.[7]

Visualizations

The following diagrams illustrate the synthesis workflow and the reactivity of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 16063-69-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | CAS#:16063-69-7 | Chemsrc [chemsrc.com]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN104892497A - Synthetic method of this compound - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 16063-69-7 [chemicalbook.com]

A Comprehensive Technical Guide to 2,4,6-Trichloropyridine (CAS No: 16063-69-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,4,6-trichloropyridine, a versatile halogenated pyridine derivative with significant applications in the fine chemical industry, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its chemical and physical properties, provides a comprehensive synthesis protocol, and explores its reactivity in various organic transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental methodologies and quantitative data are presented to support further research and application.

Chemical and Physical Properties

This compound is a light yellow, crystalline powder at room temperature.[1][2] Its structure, featuring three chlorine atoms on the pyridine ring, renders it an electron-deficient analogue of benzene, contributing to its unique reactivity.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16063-69-7 | [2][3][4] |

| Molecular Formula | C₅H₂Cl₃N | [2][3][4] |

| Molecular Weight | 182.44 g/mol | [2][3][4] |

| Appearance | Light yellow to yellow-brown crystalline powder | [1][2] |

| Melting Point | 33-37 °C | [1][2][4] |

| Boiling Point | 212.5 °C at 760 mmHg | [1] |

| Density | 1.539 g/cm³ | [1] |

| Flash Point | >110 °C (>230 °F) | [2][4] |

| Vapor Pressure | 0.251 mmHg at 25°C | [1] |

| Water Solubility | Sparingly soluble | [2] |

| Storage Temperature | 2-8°C | [2][4] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from 2,6-dichloropyridine. This method provides high selectivity and yields suitable for industrial production.[1][5]

Synthesis Workflow

Experimental Protocol

Step 1: N-Oxidation of 2,6-Dichloropyridine [1][5]

-

In a reaction vessel, mix 2,6-dichloropyridine, trifluoroacetic acid (mass ratio of 1:3.0-3.5), and a catalyst (molybdic oxide or aluminum oxide, 0.5-1.5% of the 2,6-dichloropyridine mass).

-

Stir the mixture for 20-40 minutes.

-

Heat the mixture to 85°C and add 30% hydrogen peroxide solution dropwise (mass ratio of 2,6-dichloropyridine to 30% H₂O₂ is 1:1.0-2.5).

-

Maintain the reaction at 85°C for 3-5 hours.

-

After the reaction is complete, cool the mixture to -5°C to obtain a dilute solution of 2,6-dichloropyridine N-oxide.

Step 2: Chlorination of 2,6-Dichloropyridine N-oxide [1][3][5]

-

To the obtained 2,6-dichloropyridine N-oxide (8.20 g, 0.050 mol), add phosphorus oxychloride (POCl₃, 25 mL).[3]

-

After the reaction, remove the excess POCl₃ by distillation under reduced pressure.[3]

-

Carefully pour the residue into crushed ice and extract with petroleum ether (3 x 50 mL).[3]

-

Combine the organic phases, dry with anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under vacuum.[3]

-

Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield this compound as colorless, needle-like crystals. The reported yield is 85% with a purity of over 98%.[1][3]

Reactivity and Chemical Transformations

This compound is a valuable intermediate for the synthesis of various substituted pyridines due to the reactivity of its carbon-halogen bonds. It readily undergoes nucleophilic substitution and participates in several palladium-catalyzed cross-coupling reactions.[1]

Nucleophilic Aromatic Substitution

The chlorine atoms on the pyridine ring, particularly at the 4-position, are susceptible to nucleophilic attack. Reactions with various nucleophiles, such as phenols and thiophenols, can be achieved to form ether and thioether linkages, respectively.[1]

Table 2: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagents and Conditions | Product Type | Reference |

| Phenolic Compounds | KOH, DMSO, 50°C | Pyridine Ether | [1] |

| Thiophenolic Compounds | K₂CO₃, DMSO/H₂O, ambient temperature | Pyridine Thioether | [1] |

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in drug discovery and materials science.

Logical Relationship of Cross-Coupling Reactions

General Experimental Protocols for Cross-Coupling Reactions

The following are generalized protocols. Optimization of catalysts, ligands, bases, and solvents is often necessary for specific substrates.

Suzuki-Miyaura Coupling:

-

Reactants: this compound, an aryl or vinyl boronic acid or ester.

-

Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).

-

Base: Aqueous base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄).

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water.

-

Procedure: A mixture of the reactants, catalyst, and base in the chosen solvent is heated, typically between 80-110°C, until the reaction is complete.

Sonogashira Coupling:

-

Reactants: this compound, a terminal alkyne.

-

Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

-

Base: An amine base (e.g., triethylamine, diisopropylamine).

-

Solvent: An organic solvent (e.g., THF, DMF).

-

Procedure: The reactants, catalysts, and base are stirred in the solvent at room temperature or with gentle heating.

Heck Reaction:

-

Reactants: this compound, an alkene.

-

Catalyst: Palladium(0) or Palladium(II) salt (e.g., Pd(OAc)₂).

-

Base: A weak base (e.g., Et₃N, NaOAc).

-

Solvent: A polar aprotic solvent (e.g., DMF, NMP).

-

Procedure: The reaction mixture is heated, often at temperatures above 100°C.

Buchwald-Hartwig Amination:

-

Reactants: this compound, a primary or secondary amine.

-

Catalyst: A palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, XPhos).

-

Base: A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).

-

Solvent: An anhydrous, aprotic solvent (e.g., toluene, dioxane).

-

Procedure: The components are heated under an inert atmosphere.

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Consistent with structure (specific shifts not detailed in sources) | [6] |

| ¹³C NMR | No specific data found in the provided search results. | |

| Infrared (IR) Spectroscopy | Key bands at 1533 and 1560 cm⁻¹ (ring stretching modes), and 1407 and 1433 cm⁻¹ (v₁₉ mode). | [4] |

| Mass Spectrometry (MS) | Molecular Weight: 182.44 | [2][3][4] |

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction and serious eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a key building block in organic synthesis, offering a versatile platform for the introduction of various functional groups onto the pyridine scaffold. Its well-established synthesis and predictable reactivity in nucleophilic substitution and cross-coupling reactions make it an invaluable tool for chemists in academia and industry. This guide provides a solid foundation of its properties, synthesis, and reactivity to facilitate its effective use in research and development.

References

- 1. CN104892497A - Synthetic method of this compound - Google Patents [patents.google.com]

- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Spectroscopic and Structural Elucidation of 2,4,6-Trichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloropyridine is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its reactivity, governed by the electron-withdrawing nature of the three chlorine atoms and the nitrogen atom in the pyridine ring, allows for selective functionalization at various positions. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols and logical workflows for its analysis.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for this compound. It is important to note that while ¹H NMR data is available for the target compound, detailed experimental spectra for ¹³C NMR, IR, and MS of this compound are not readily found in the public domain. Therefore, data for the closely related compound, 2,4,6-trichloropyrimidine, is provided for comparative purposes and to illustrate the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms in the pyridine ring.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a single signal, as the two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | Singlet | 2H | H-3, H-5 |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

¹³C NMR Data (of 2,4,6-Trichloropyrimidine for reference)

The ¹³C NMR spectrum of the analogous 2,4,6-trichloropyrimidine would be expected to show two distinct signals corresponding to the carbon atoms in the pyrimidine ring.

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C-4, C-6 |

| ~118 | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by bands corresponding to C-Cl, C=C, and C=N stretching and bending vibrations.

Characteristic IR Absorptions (of 2,4,6-Trichloropyrimidine for reference)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1550 | Strong | C=N stretching |

| ~1400 | Medium | C=C stretching |

| ~800 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, electron ionization (EI) is a common method for generating the mass spectrum.

Mass Spectrometry Data (of 2,4,6-Trichloropyrimidine for reference)

| m/z | Relative Intensity (%) | Assignment |

| 182 | 100 | [M]⁺ (Molecular ion) |

| 147 | ~50 | [M-Cl]⁺ |

| 112 | ~30 | [M-2Cl]⁺ |

| 77 | ~40 | [C₄H₂N]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be used to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: 0 to 10 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 180 ppm.

-

Number of scans: 1024 or more, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

IR Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (2-5 mg) of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Technique: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample (typically in a volatile solvent or as a solid via a direct insertion probe) into the ion source of the mass spectrometer.

-

The sample is vaporized by heating.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Instrumentation and Data Acquisition:

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

-

Mass Range: A typical scan range would be m/z 40-300 to detect the molecular ion and expected fragments.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

Caption: Logical relationship between this compound and its key spectroscopic data.

The Elusive Crystal Structure of 2,4,6-Trichloropyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichloropyridine is a pivotal intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its reactivity and role as a building block are well-established. However, a comprehensive search of the current scientific literature and crystallographic databases reveals a notable absence of a publicly available, fully determined single-crystal X-ray structure for this compound. This technical guide summarizes the known physicochemical properties of this compound, outlines the common synthetic routes, and presents a generalized experimental workflow for its crystal structure determination, a critical step for future in-silico drug design and development efforts.

Introduction

This compound is a halogenated heterocyclic compound with the chemical formula C₅H₂Cl₃N. The strategic placement of three chlorine atoms on the pyridine ring renders the molecule susceptible to nucleophilic substitution, making it a versatile precursor in organic synthesis. Despite its widespread use, detailed structural information at the atomic level, which can only be definitively provided by single-crystal X-ray diffraction, remains conspicuously absent from public repositories such as the Cambridge Crystallographic Data Centre (CCDC). This lack of precise bond lengths, bond angles, and packing information in the solid state presents a significant knowledge gap for researchers utilizing this compound in computational modeling and rational drug design.

Physicochemical Properties

While the crystal structure remains undetermined, several key physical and chemical properties of this compound have been characterized. These properties are essential for its handling, purification, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂Cl₃N | [1][2] |

| Molecular Weight | 182.44 g/mol | [1] |

| Appearance | White to light yellow crystalline solid or powder | [3] |

| Melting Point | 33-37 °C | [1] |

| Boiling Point | >110 °C at 760 mmHg | |

| Solubility | Sparingly soluble in water | [4] |

| CAS Number | 16063-69-7 | [1][2] |

Synthesis and Crystallization

The synthesis of this compound is well-documented, typically involving the chlorination of pyridine derivatives.

Synthetic Protocol

A common laboratory-scale synthesis involves the following steps:

-

Reaction: 2,6-Dichloropyridine N-oxide is refluxed with phosphorus oxychloride (POCl₃).[1]

-

Work-up: The reaction mixture is carefully poured onto crushed ice and extracted with an organic solvent such as petroleum ether.[1]

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[1]

-

Crystallization: The purified product is obtained as colorless needle-like crystals upon solvent evaporation.[1] For the purpose of single-crystal X-ray diffraction, suitable crystals may be grown by slow evaporation of a saturated solution in an appropriate solvent, or by other techniques such as vapor diffusion or slow cooling.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a standard crystallographic workflow. The following diagram illustrates the key stages, from sample preparation to the final structural analysis.

References

Solubility of 2,4,6-Trichloropyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2,4,6-Trichloropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on presenting the existing qualitative and semi-quantitative information. Furthermore, it offers detailed experimental protocols that can be employed by researchers to determine the precise solubility of this compound in various organic solvents of interest.

Introduction to this compound

This compound is a chlorinated derivative of pyridine with the chemical formula C₅H₂Cl₃N. It serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility characteristics in different organic solvents is crucial for its application in chemical synthesis, formulation development, and various research settings.

Solubility Data

The available solubility data for this compound is limited. The following table summarizes the currently known qualitative and semi-quantitative solubility information. Researchers are advised to experimentally determine the solubility in their specific solvent systems for accurate and reliable data.

| Solvent | Temperature | Solubility | Method | Notes |

| Water | Not Specified | Sparingly soluble[1] | Not Specified | - |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (548.13 mM)[2] | Not Specified | Requires sonication for dissolution. The hygroscopic nature of DMSO can affect solubility.[2] |

| Methanol | Not Specified | Soluble (for the related isomer 2,3,6-trichloropyridine) | Not Specified | Data for an isomer; suggests potential solubility of this compound. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. These protocols are based on established gravimetric and spectroscopic methods.[3][4][5][6][7][8]

Gravimetric Method

This method directly measures the mass of the solute that can be dissolved in a given mass or volume of a solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatic shaker bath or magnetic stirrer with a hot plate

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or flasks with airtight seals

-

Syringe with a solvent-resistant filter (e.g., PTFE, 0.45 µm)

-

Pre-weighed weighing dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume or weigh a known mass of the selected organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time to reach equilibrium may vary and should be determined empirically (typically 24-72 hours).

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter. This step is critical to prevent the transfer of any undissolved solid.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry weighing dish. Record the exact mass of the transferred solution.

-

Drying: Place the weighing dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, a vacuum desiccator can be used. Continue drying until a constant mass is achieved.

-

Final Weighing: After cooling to room temperature in a desiccator, weigh the dish containing the dry this compound residue.

Calculation:

-

Mass of dissolved this compound: (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent: (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) x 100

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that wavelength range.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-4 from the Gravimetric Method to prepare a saturated solution of this compound at a constant temperature.

-

Preparation of Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing this compound and dissolving it in a known volume of the organic solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear, filtered supernatant from the saturated solution.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. chemwhat.com [chemwhat.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. researchgate.net [researchgate.net]

- 8. measurlabs.com [measurlabs.com]

An In-depth Technical Guide to the Reactivity of C-Cl Bonds in 2,4,6-Trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-chlorine (C-Cl) bonds in 2,4,6-trichloropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the differential reactivity of its three chloro-substituents, which allows for selective functionalization. This document details the key reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and logical diagrams to illustrate reaction pathways.

Introduction to this compound

This compound is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis.[1] Its physical properties are summarized in the table below. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, and the presence of three electron-withdrawing chlorine atoms further enhances this reactivity. The chlorine atoms at the C2, C4, and C6 positions exhibit different levels of reactivity, enabling regioselective substitution. Generally, the C4 position is the most susceptible to nucleophilic attack, followed by the C2 and C6 positions. This reactivity pattern is a cornerstone of its synthetic utility.[1]

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₂Cl₃N |

| Molecular Weight | 182.44 g/mol |

| Appearance | Light yellow powder or solid |

| Melting Point | 33-37 °C |

| Boiling Point | 212.5 °C at 760 mmHg |

| Density | 1.539 g/cm³ |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution. The general mechanism proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The regioselectivity of these reactions is a key aspect of the synthetic chemistry of this molecule.

Reactivity with N-Nucleophiles (Amination)

The reaction of this compound with amines is a common method for the synthesis of aminopyridine derivatives. The C4 position is preferentially substituted.

Table 2: Regioselective Amination of this compound

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | 4-Anilino-2,6-dichloropyridine | Ethanol, reflux | - | [2] |

| Substituted Anilines | 4-(Substituted anilino)-2,6-dichloropyridines | Varies with aniline substituent | - | [2] |

Experimental Protocol: Synthesis of 4-Anilino-2,6-dichloropyridine

This protocol is a general representation based on typical SNAr reactions with anilines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in ethanol.

-

Addition of Nucleophile: Add aniline (1.1 eq.) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Figure 1: General workflow for the SNAr amination of this compound.

Reactivity with O-Nucleophiles (Etherification)

Alkoxides and phenoxides react with this compound to form the corresponding ethers, again with a preference for substitution at the C4 position.

Table 3: Etherification of this compound

| Nucleophile | Product | Reaction Conditions | Yield | Reference |

| Phenolic compounds | 4-Phenoxy-2,6-dichloropyridine derivatives | KOH, DMSO, 50 °C | Good | [3] |

| Sodium Methoxide | 2,6-Dichloro-4-methoxypyridine | Methanol, reflux | - | General knowledge |

Experimental Protocol: Synthesis of 2,6-Dichloro-4-methoxypyridine

This protocol is a generalized procedure for the reaction with alkoxides.

-

Preparation of Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry methanol. Carefully add sodium metal (1.1 eq.) in small portions to generate sodium methoxide in situ.

-

Reaction Setup: To the freshly prepared sodium methoxide solution, add a solution of this compound (1.0 eq.) in dry methanol dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up: After completion, cool the mixture to room temperature and carefully quench with water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Reactivity with S-Nucleophiles (Thioetherification)

Thiolates are excellent nucleophiles and react readily with this compound to yield thioethers, with high regioselectivity for the C4 position.

Table 4: Thioetherification of this compound

| Nucleophile | Product | Reaction Conditions | Yield | Reference |

| Phenolic compounds (as thiol precursors) | Pyridine thioether compounds | K₂CO₃, DMSO/H₂O, ambient temp. | Good | [3] |

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bonds of this compound can also be functionalized through various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide. For polychlorinated pyridines, the reaction can be controlled to achieve selective substitution. The C4 position is generally the most reactive, followed by C2 and C6.

Table 5: Suzuki-Miyaura Coupling of Chloro-pyridines with Arylboronic Acids (Illustrative Examples)

| Substrate | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O (2:1), MW, 100°C, 15 min | 2-Chloro-4-phenylpyrimidine | 81 | [1] |

| 2,4,6-Trichloropyrimidine | Alkenyl-boronic acids | - | 4-Alkenyl-2,6-dichloropyrimidine | - | [1] |

| 2,4,6-Trihalogenopyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene, reflux | 4-Arylated product | 83 | [4] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling at C4

This is a representative protocol based on similar substrates.

-

Reaction Setup: In a microwave vial or a Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol).

-

Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C), either conventionally or using a microwave reactor, and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction mixture and dilute it with water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Figure 2: Key components for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method is particularly useful for coupling amines with aryl halides that are less reactive towards traditional SNAr. While the C4 position is generally more susceptible to SNAr, the Buchwald-Hartwig reaction can offer alternative regioselectivity or be used for sequential functionalization. For some dihalopyridines, regioselective amination at the C2 position has been achieved.[6]

Table 6: Buchwald-Hartwig Amination of Chloro-pyridines (Illustrative Examples)

| Substrate | Amine | Catalyst System | Product | Yield (%) | Reference |

| 2,4-Dichloropyridine | Anilines | Pd(OAc)₂, X-Phos, KOt-Bu | 4-Chloro-N-phenylpyridin-2-amine | - | [6] |

| Aryl Halides | Primary/Secondary Amines | Pd(0) or Pd(II) source, Phosphine ligand, Base | Aryl Amines | Varies | [5] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guide based on established methods.

-

Reaction Setup: In an oven-dried Schlenk tube or vial inside a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., XPhos, SPhos), and the base (e.g., NaOt-Bu or K₃PO₄).

-

Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Reaction: Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-110 °C) for the necessary time, monitoring by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Figure 3: Components of the Buchwald-Hartwig amination reaction.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The differential reactivity of its three C-Cl bonds allows for a range of selective functionalization strategies. The C4 position is the most susceptible to nucleophilic aromatic substitution, providing a reliable route to 4-substituted-2,6-dichloropyridines. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, offer powerful methods for the formation of C-C and C-N bonds, with the potential for regioselective functionalization at the C2, C4, and C6 positions. A thorough understanding of the reactivity patterns and reaction conditions detailed in this guide will enable researchers, scientists, and drug development professionals to effectively utilize this compound in the synthesis of complex molecular architectures.

References

2,4,6-Trichloropyridine: A Versatile Scaffold for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloropyridine is a halogenated heterocyclic compound that has emerged as a critical building block in various scientific and industrial fields. Its unique chemical architecture, characterized by a pyridine ring substituted with three chlorine atoms, imparts a high degree of reactivity, making it a versatile precursor for the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a particular focus on its utility in medicinal chemistry, agrochemicals, and materials science. We will delve into detailed experimental protocols, present quantitative data for key derivatives, and visualize complex biological and synthetic pathways. While this compound is a key intermediate, this guide will also explore the applications of its close analog, 2,4,6-trichloropyrimidine, for which a wealth of specific biological data is available, highlighting the broader potential of this class of chlorinated heterocycles.

Core Chemical Synthesis

The efficient synthesis of this compound is crucial for its application in further chemical transformations. A common and effective method involves the oxidation and subsequent chlorination of 2,6-dichloropyridine.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described in patent CN104892497A.[1]

Step 1: N-O Synthesis (Oxidation)

-

In a suitable reaction vessel, combine 2,6-dichloropyridine, trifluoroacetic acid (as solvent), and a specific catalyst (molybdic oxide or aluminum oxide). The mass ratio of 2,6-dichloropyridine to trifluoroacetic acid should be between 1:3.0 and 1:3.5. The catalyst loading should be 0.5% to 1.5% of the mass of 2,6-dichloropyridine.

-

Stir the mixture for 20-40 minutes.

-

Heat the reaction mixture to 85°C.

-

Slowly add 30% hydrogen peroxide solution. The mass ratio of 2,6-dichloropyridine to 30% H₂O₂ solution should be between 1:1.0 and 1:2.5.

-

Maintain the reaction at 85°C for 3 to 5 hours.

-

After the reaction is complete, cool the mixture to -5°C to obtain a dilute solution of 2,6-dichloropyridine N-oxide.

Step 2: Chlorination

-

The 2,6-dichloropyridine N-oxide obtained in the previous step is reacted with phosphorus oxychloride (POCl₃).

-

The reaction mixture is heated to reflux and maintained for 4 to 6 hours.

-

After the reaction is complete, the excess POCl₃ is removed, typically by distillation.

-

The resulting crude product is then purified by separation to yield this compound.

This method is reported to have high selectivity, with a product purity of over 98% and a total yield exceeding 75%.[1]

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The pyridine and pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. This compound and its pyrimidine analog serve as versatile starting materials for the synthesis of potent enzyme inhibitors, particularly in the field of oncology. The chlorine atoms at the 2, 4, and 6 positions are susceptible to sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of various pharmacophores.[2][3]

A significant application of the related 2,4,6-trichloropyrimidine is in the development of Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.

Case Study: 2-Anilinopyrimidine Derivatives as CDK Inhibitors

A series of 2-anilinopyrimidine derivatives have been synthesized and shown to exhibit potent inhibitory activity against several CDKs. The general synthetic approach involves the sequential substitution of the chlorine atoms on the pyrimidine ring.

Quantitative Data: Biological Activity of 2-Anilinopyrimidine CDK Inhibitors

| Compound ID | Target Kinase | IC₅₀ (µM) |

| 5f | CDK7 | 0.479 |

| 5d | CDK8 | 0.716 |

| 5b | CDK9 | 0.059 |

Data sourced from a study on 2-anilinopyrimidine derivatives as anticancer agents.

Experimental Protocol: Synthesis of 2-Anilinopyrimidine Derivatives

The following is a general protocol for the synthesis of 2-anilinopyrimidine derivatives, adapted from the synthetic scheme for CDK inhibitors.

-

First Nucleophilic Substitution: React 2,4,6-trichloropyrimidine with a desired amine nucleophile in a suitable solvent (e.g., n-butanol) in the presence of a base (e.g., K₂CO₃). The reaction is typically stirred and refluxed overnight. This will predominantly substitute the most reactive chlorine atom.

-

Second Nucleophilic Substitution: The resulting dichloropyrimidine derivative is then reacted with a second, different amine under similar conditions to replace a second chlorine atom.

-

Purification: The crude product is purified using standard laboratory techniques such as column chromatography to yield the desired 2,4-disubstituted aminopyrimidine.

-

Further Functionalization (if required): The remaining chlorine atom can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce additional diversity.

Signaling Pathway: Cyclin-Dependent Kinase (CDK) Regulation of the Cell Cycle

The diagram below illustrates the central role of CDKs in cell cycle progression, the pathway targeted by inhibitors derived from 2,4,6-trichloropyrimidine.

Caption: CDK signaling pathway and points of inhibition.

Agrochemical Applications: Development of Novel Herbicides

The pyridine ring is a common motif in many commercially successful herbicides. This compound provides a reactive platform for the synthesis of novel herbicidal compounds, often through the creation of fused ring systems such as pyrido[2,3-d]pyrimidines.

Case Study: Pyrido[2,3-d]pyrimidine Derivatives as Herbicides

A series of pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their herbicidal activity. These compounds have been shown to be effective against a range of common weeds.

Quantitative Data: Herbicidal Activity of a Lead Pyrido[2,3-d]pyrimidine Compound

| Weed Species | Common Name | ED₅₀ (g a.i./hm²) |

| Abutilon theophrasti | Velvetleaf | 13.32 |

| Amaranthus retroflexus | Redroot Pigweed | 5.48 |

Data for a lead compound from a study on the herbicidal activity of novel pyrido[2,3-d]pyrimidine derivatives.[4]

Experimental Protocol: General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The synthesis of these herbicidal compounds often starts from a substituted 2-chloronicotinic acid, which can be derived from this compound.

-

Amidation: React 2-chloronicotinic acid with a primary amine in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).

-

Cyclization: The resulting amide is then cyclized to form the pyrido[2,3-d]pyrimidine core. This can be achieved by reacting with an appropriate reagent, such as an isocyanate, in the presence of a base.

-

Further Functionalization: The pyrido[2,3-d]pyrimidine scaffold can be further modified at various positions to optimize herbicidal activity.

Experimental Workflow: From Precursor to Bioactive Molecule

The following diagram illustrates a generalized workflow for the development of bioactive compounds from a this compound precursor.

Caption: Generalized workflow for synthesis and screening.

Applications in Materials Science: Enhancing Polymer Properties

The incorporation of nitrogen-containing heterocyclic moieties into polymer backbones can significantly enhance their thermal stability and flame retardancy.[5] While specific data for this compound is limited in publicly available literature, the analogous reactivity of related triazine compounds provides a strong indication of its potential in this area. The nitrogen atoms in the pyridine ring can promote char formation upon combustion, creating an insulating layer that protects the underlying material.

Conceptual Application: this compound as a Flame Retardant Additive

This compound can be used as a reactive flame retardant. It can be chemically incorporated into polymer chains through the reaction of its chlorine atoms with functional groups on the polymer or monomer, such as hydroxyl or amine groups. This covalent bonding ensures the permanent integration of the flame-retardant moiety, preventing leaching and ensuring long-term performance.

Logical Relationship: Mechanism of Flame Retardancy

The diagram below illustrates the proposed mechanism by which pyridine-containing polymers exhibit flame retardancy.

Caption: Logical flow of the flame retardancy mechanism.

Conclusion

This compound and its related heterocyclic analogs are undeniably valuable and versatile platforms for research and development across multiple scientific disciplines. Their tunable reactivity allows for the systematic synthesis of complex molecules with tailored biological activities and material properties. In medicinal chemistry, they provide a proven scaffold for the development of potent enzyme inhibitors for diseases such as cancer. In agrochemicals, they are instrumental in the discovery of new and effective herbicides. Furthermore, their potential to enhance the properties of polymers opens up new avenues in materials science. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to explore the full potential of this remarkable class of chemical intermediates. As research continues, it is certain that this compound and its derivatives will continue to be at the forefront of innovation in drug discovery, crop protection, and advanced materials.

References

- 1. CN104892497A - Synthetic method of this compound - Google Patents [patents.google.com]

- 2. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and History of 2,4,6-Trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,4,6-trichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document details the evolution of its synthesis from early, low-yield methods to modern, efficient industrial processes. It includes detailed experimental protocols for key synthetic routes, a comparative analysis of these methods through tabulated data, and visualizations of the reaction pathways.

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.[1] Its three chlorine atoms on the pyridine ring provide reactive sites for nucleophilic substitution, making it a valuable precursor for the synthesis of a wide range of more complex molecules.[1] This guide traces the scientific journey of this compound from its initial discovery to its current-day production and application, with a focus on the chemical innovations that have shaped its history.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₂Cl₃N | [2] |

| Molecular Weight | 182.44 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 33-37 °C | [2] |

| Boiling Point | 212.5 °C at 760 mmHg | [1] |

| Purity (typical) | >98% |

Discovery and Early Synthesis

The first synthesis of this compound is attributed to W. J. Sell and F. W. Dootson in 1899. Their pioneering work involved the chlorination of 2,4,6-trihydroxypyridine (a tautomer of the pyridinetrione) with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). This early method laid the groundwork for the synthesis of polychlorinated pyridines.

A significant historical method for the synthesis of chlorinated pyridines, including trichloropyridines, has been the direct chlorination of pyridine.[3] This method, however, is often characterized by low selectivity and yield for specific isomers like this compound, making it less suitable for industrial production.[3]

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved significantly since its discovery, driven by the need for more efficient, selective, and scalable processes. The primary synthetic routes are detailed below.

From 2,4,6-Trihydroxypyridine

This classical method follows the principles of the original discovery.

Caption: Synthesis of this compound from 2,4,6-Trihydroxypyridine.

Experimental Protocol:

A mixture of 2,4,6-trihydroxypyridine, phosphorus pentachloride, and phosphorus oxychloride is heated. The reaction introduces chlorine atoms at the 2, 4, and 6 positions of the pyridine ring. The product is then isolated and purified.

Direct Chlorination of Pyridine

This method involves the high-temperature chlorination of pyridine.

Caption: Direct Chlorination of Pyridine to produce a mixture of chlorinated pyridines.

Experimental Protocol:

Pyridine vapor and chlorine gas are passed through a reactor at elevated temperatures, often in the presence of a catalyst. This process typically yields a mixture of mono-, di-, tri-, and higher chlorinated pyridines, from which this compound must be separated. The selectivity for this compound is generally low.[3]

From 2,6-Dichloropyridine (Modern Industrial Method)

The currently favored industrial synthesis is a two-step process starting from 2,6-dichloropyridine, which offers high yield and purity.[1][3]

Caption: Modern two-step industrial synthesis of this compound.

Experimental Protocol:

Step 1: N-Oxidation of 2,6-Dichloropyridine 2,6-Dichloropyridine is reacted with an oxidizing agent, such as hydrogen peroxide, in a solvent like trifluoroacetic acid. The reaction is typically carried out at around 85°C for 3-5 hours to yield 2,6-dichloropyridine N-oxide.[1][3]

Step 2: Chlorination of 2,6-Dichloropyridine N-oxide The intermediate, 2,6-dichloropyridine N-oxide, is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), under reflux conditions for 4-6 hours.[1][4] After the reaction, the excess POCl₃ is removed, and the product is isolated and purified to give this compound with high purity and yield.[3][4]

Quantitative Data Summary

| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Purity | Reference |

| From 2,4,6-Trihydroxypyridine | 2,4,6-Trihydroxypyridine | PCl₅, POCl₃ | Moderate | Variable | (Historical) |

| Direct Chlorination | Pyridine | Cl₂ | Low (for 2,4,6-isomer) | Low (mixture) | [3] |

| From 2,6-Dichloropyridine | 2,6-Dichloropyridine | H₂O₂, POCl₃ | >75% | >98% | [1][3] |

Spectroscopic Data

The identity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum shows a characteristic singlet for the two equivalent protons on the pyridine ring.[5]

-

¹³C NMR: The carbon NMR spectrum provides signals corresponding to the different carbon environments in the molecule.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.

-

Infrared Spectroscopy: The IR spectrum displays characteristic absorption bands for the C-Cl and aromatic C-N stretching vibrations.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of various biologically active compounds. Its utility stems from the differential reactivity of its chlorine atoms, allowing for selective functionalization. It is used in the development of:

-

Pharmaceuticals: As a scaffold for the synthesis of novel drug candidates.[1]

-

Agrochemicals: In the production of herbicides and pesticides.[1]

-

Material Science: In the creation of new materials with specific electronic or optical properties.

Conclusion

The journey of this compound from a laboratory curiosity at the end of the 19th century to a key industrial chemical illustrates the progress of synthetic organic chemistry. The development of the highly efficient two-step synthesis from 2,6-dichloropyridine has been pivotal in making this versatile building block readily available for a wide range of applications, particularly in the life sciences. This guide has provided a detailed account of its history, synthesis, and properties, offering valuable insights for researchers and professionals in the field.

References

An In-depth Technical Guide on 2,4,6-Trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the chemical properties of 2,4,6-Trichloropyridine, a significant compound in the fields of agrochemicals and pharmaceuticals.[1] Its utility in the synthesis of more complex molecules makes it a valuable component in drug development and the creation of advanced materials.[1]

Chemical Properties

This compound is a chlorinated heterocyclic compound.[1] Below is a summary of its key molecular data.

| Property | Value |

| Molecular Formula | C5H2Cl3N[1][2][3] |

| Molecular Weight | 182.44 g/mol [1][2][3] |

| CAS Number | 16063-69-7[1][2] |

| Appearance | Off-white to white crystalline solid[1] |

| Melting Point | 33-37 °C[3] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical identifiers.

Caption: Relationship between chemical name, formula, and molecular weight.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4,6-Trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions of 2,4,6-trichloropyridine, a versatile building block in medicinal chemistry. The protocols detailed herein describe methods for the selective mono-, di-, and tri-arylation of the pyridine core, enabling the synthesis of a diverse range of substituted pyridines for applications in drug discovery and development.

Introduction

Substituted pyridine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents onto the pyridine ring. This compound serves as a valuable starting material, offering three distinct reaction sites for sequential and regioselective functionalization. The resulting 2,4,6-triarylpyridines and related structures have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. This document outlines the reaction principles, provides detailed experimental protocols, and summarizes reaction conditions for the successful synthesis of mono-, di-, and tri-substituted pyridine derivatives.

Reaction Principle and Regioselectivity

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester, in the presence of a base. In the case of this compound, the chlorine atoms act as leaving groups. The regioselectivity of the coupling is primarily governed by the electronic properties of the pyridine ring and the relative reactivity of the C-Cl bonds.

Generally, the chlorine atoms at the C4 and C2/C6 positions are the most reactive. The C4 position is often the most electrophilic and therefore the most susceptible to initial oxidative addition of the palladium catalyst. Following the initial coupling at the C4 position, subsequent couplings can be directed to the C2 and C6 positions. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, selective mono-, di-, and tri-arylation can be achieved.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the regioselective Suzuki coupling of chlorinated pyridines and related heterocycles with various arylboronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.

Table 1: Conditions for Mono-arylation of Polychlorinated Pyridines/Pyrimidines

| Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |